molecular formula C9H7F3O3 B045016 2-Methoxy-6-(trifluoromethyl)benzoic acid CAS No. 119692-41-0

2-Methoxy-6-(trifluoromethyl)benzoic acid

Cat. No.: B045016
CAS No.: 119692-41-0
M. Wt: 220.14 g/mol
InChI Key: IOJYMQXQDCJQBF-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O3. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzoic acid core. This compound is known for its unique chemical properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)benzoic acid typically involves the reaction of 2-methoxybenzoic acid with trifluoromethylating agents. One common method includes the use of oxalyl chloride and N,N-dimethylformamide (DMF) as catalysts. The reaction is carried out in dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is often produced in sealed, dry conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)benzoic acid is utilized in several scientific fields:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzoic acid: Similar structure but lacks the methoxy group.

    4-Methoxy-2-(trifluoromethyl)benzoic acid: Similar but with different substitution pattern.

    2,6-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups instead of one.

Uniqueness

2-Methoxy-6-(trifluoromethyl)benzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(9(10,11)12)7(6)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJYMQXQDCJQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566997
Record name 2-Methoxy-6-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119692-41-0
Record name 2-Methoxy-6-(trifluoromethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-6-(trifluoromethyl)benzoic acid
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Synthesis routes and methods I

Procedure details

A solution of 3-trifluoromethylanisol (50.0 g, 0.28 mole) in tetrahydrofuran was cooled to -78° C. under nitrogen atmosphere with stirring. To this solution was added n-butyl lithium (114 ml of 2.5M, 0.28 mole), dropwise at such a rate that the temperature did not exceed -65° C. When the addition was complete, the mixture was stirred at -78° l C. for three hours. The mixture was then poured over a slurry of dry ice/ether and allowed to come to room temperature. The solvent was removed under reduced pressure to give a white solid. This solid was dissolved in a minimum amount of water, extracted with diethyl ether (2×100 ml) and the aqueous phase was acidified to pH 2 with dilute hydrochloric acid. An oil formed and was extracted with diethyl ether, washed several times with water and dried over magnesium sulfate. The solvent was removed to give 45.6 g (74 percent of theory) of the title compound as a white solid of m.p. 129°- 130° C.
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50 g
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dry ice ether
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Synthesis routes and methods II

Procedure details

A mixture of potassium methylate in methanol (15 ml, 15%) and 2-fluoro-6-trifluoromethylbenzoic acid (2.08 g, 0.01 mol) is heated to reflux with stirring for 40 hours. Upon cooling to room temperature water is added. The reaction mixture is filtered and the filtrate is acidified with concentrated hydrochloric acid. The solid material is collected by filtration, washed with water and dried yielding white crystals, 1.4 g (64%), mp 130-131° C.
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potassium methylate
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